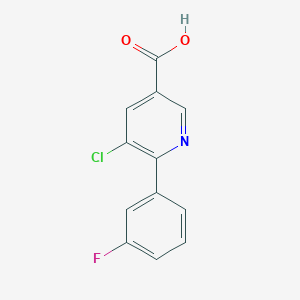

5-Chloro-6-(3-fluorophenyl)nicotinic acid

Descripción

Propiedades

IUPAC Name |

5-chloro-6-(3-fluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClFNO2/c13-10-5-8(12(16)17)6-15-11(10)7-2-1-3-9(14)4-7/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNHHNDGHAQSHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=C(C=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(3-fluorophenyl)nicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-6-(3-fluorophenyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The chlorine atom and the fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted nicotinic acid derivatives.

Aplicaciones Científicas De Investigación

Neurological Disorders

5-Chloro-6-(3-fluorophenyl)nicotinic acid has shown promise in modulating nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological conditions such as Alzheimer's disease, Parkinson's disease, and nicotine addiction. The compound may act as an agonist or antagonist depending on its binding affinity to specific receptor subtypes .

Case Study: Alzheimer's Disease

- Research indicates that compounds similar to this compound can enhance cognitive function by stimulating nAChRs, thereby offering potential therapeutic avenues for Alzheimer's treatment.

Cancer Treatment

The compound is also being investigated for its role as a MET-targeting antitumor agent. Studies have demonstrated that derivatives of nicotinic acid can inhibit tumor growth by interfering with specific signaling pathways associated with cancer cell proliferation .

Case Study: MET Kinase Inhibition

- A study highlighted the synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives derived from nicotinic acid, which exhibited significant antitumor activity in preclinical models .

Agricultural Chemistry

Given its unique structural properties, this compound may also find applications in agricultural chemistry as a potential herbicide or pesticide derivative. Its ability to interact with biological systems could be harnessed to develop new agrochemicals that target specific pests while minimizing environmental impact .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions. One common approach includes the use of Grignard reagents to construct various derivatives efficiently, showcasing scalability for preclinical development .

Mecanismo De Acción

The mechanism of action of 5-Chloro-6-(3-fluorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

Substituent Effects on Properties

Electronic Effects: The 3-fluorophenyl group in the parent compound introduces moderate electron-withdrawing effects, enhancing the acidity of the carboxylic acid moiety compared to non-fluorinated analogs. The nitro groups in C₁₃H₅Cl₂F₃N₄O₆ contribute to high electron deficiency, which may reduce solubility but enhance binding to electron-rich biological targets .

Steric and Solubility Considerations: The tert-butylphenoxy substituent (C₁₆H₁₆ClNO₃) adds significant steric bulk, likely reducing aqueous solubility but improving lipid membrane permeability, a critical factor in drug design . The hydroxyl and methoxy groups in C₁₃H₁₀FNO₄ enhance hydrophilicity, making this compound more soluble in polar solvents compared to the chloro-fluorophenyl analog .

Molecular Weight and Complexity :

- The parent compound’s moderate molecular weight (251.64 g/mol) contrasts with the high complexity of C₁₃H₅Cl₂F₃N₄O₆ (440.91 g/mol), which may limit its bioavailability due to increased van der Waals interactions and reduced diffusion rates .

Actividad Biológica

5-Chloro-6-(3-fluorophenyl)nicotinic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings on its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a chlorine atom and a fluorinated phenyl group. Its molecular formula is , and it has a molecular weight of approximately 251.64 g/mol. The presence of halogen substituents enhances its reactivity and potential biological interactions.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Receptor Modulation : The compound has been shown to interact with G protein-coupled receptors (GPCRs), which are crucial in metabolic regulation, particularly concerning lipid metabolism and fatty acid synthesis. This interaction can lead to physiological effects such as altered lipid profiles and reduced plasma free fatty acids.

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions and health outcomes .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : Studies report that the compound shows potent activity against various bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis, with MIC values as low as 1.95 µg/mL for certain strains .

Anticancer Potential

The compound has also been investigated for its anticancer properties:

- Cell Proliferation Inhibition : In vitro studies suggest that it can inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against MRSA strains, showcasing its potential as an alternative treatment for antibiotic-resistant infections .

- Molecular Docking Studies : Computational studies have indicated favorable binding affinities of the compound to targets associated with cancer pathways, suggesting its utility in drug design .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chlorine and fluorine substitution on phenyl group | Antimicrobial, anticancer |

| 5-(3-Chloro-2-fluorophenyl)nicotinic acid | Different halogen positions | Noted for herbicidal properties |

| 5-(5-Chloro-2-fluorophenyl)nicotinic acid | Similar halogen features | Anti-inflammatory and anticancer |

This table illustrates how structural variations among nicotinic acid derivatives influence their biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-6-(3-fluorophenyl)nicotinic acid, and how can intermediates be characterized?

- Methodology : Multi-step organic synthesis often involves halogenation, cross-coupling (e.g., Suzuki-Miyaura), and acid functionalization. For example, similar compounds like 5-Bromo-2-fluorophenylacetic acid are synthesized via halogenation and acetonitrile intermediates . Characterization of intermediates requires techniques such as:

- Mass spectrometry (MS) for molecular weight confirmation .

- Nuclear magnetic resonance (NMR) to verify substitution patterns.

- Key Considerations : Monitor reaction purity using HPLC and ensure intermediates are stored at 0°C–6°C to prevent degradation .

Q. What safety protocols are critical when handling halogenated nicotinic acid derivatives?

- Methodology :

- Personal Protective Equipment (PPE) : Use NIOSH/CEN-certified respirators (e.g., P95 or ABEK-P2 cartridges) and chemically resistant gloves/suits to avoid inhalation or dermal exposure .

- Environmental Controls : Prevent drain contamination; use fume hoods for reactions releasing toxic gases (e.g., hydrogen bromide) .

- Emergency Measures : For acute exposure, consult toxicity databases (e.g., IARC, ACGIH) for classification and first-aid guidance .

Q. How can researchers validate the structural integrity of this compound?

- Methodology :

- X-ray crystallography for solid-state structure determination, as demonstrated in MOF ligand studies .

- FT-IR spectroscopy to confirm functional groups (e.g., carboxylic acid, halogen bonds).

- Elemental analysis (C, H, N) to verify empirical formulas .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, reducing trial-and-error approaches .

- Reaction Path Search : Tools like the ICReDD framework integrate computational predictions with experimental validation to narrow optimal conditions (e.g., solvent, catalyst) .

- Case Study : Similar frameworks have reduced reaction development time by 50% for complex heterocycles .

Q. What strategies resolve contradictions in physicochemical property data (e.g., melting point discrepancies)?

- Methodology :

- Cross-Validation : Compare data from multiple authoritative sources (e.g., NIST Chemistry WebBook, peer-reviewed journals) .

- Experimental Replication : Reproduce synthesis under controlled conditions (e.g., inert atmosphere, standardized equipment) to isolate variables .

Q. How can factorial design improve reaction yield for halogenated nicotinic acid derivatives?

- Methodology :

- Full Factorial Design : Vary parameters (temperature, catalyst loading, stoichiometry) to identify interactions affecting yield .

- Response Surface Methodology (RSM) : Optimize conditions using central composite designs for non-linear relationships .

Q. What are the applications of this compound in advanced materials (e.g., MOFs)?

- Methodology :

- Ligand Design : The compound’s carboxylate and halogen groups enable coordination with metals (e.g., In, Cu) to form porous frameworks .

- Defect Engineering : Introduce structural vacancies to enhance catalytic CO2 fixation or gas storage .

Q. How to assess mutagenic or carcinogenic risks of fluorophenyl-substituted compounds?

- Methodology :

- Ames Test : Screen for mutagenicity using bacterial reverse mutation assays .

- In Silico Toxicology : Use QSAR models (e.g., OECD Toolbox) to predict carcinogenicity based on structural alerts .

- Regulatory Compliance : Ensure compliance with IARC/ACGIH thresholds (≤0.1% carcinogen content) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.